DHPS Inhibition Affinity: 9-Methylguanine vs. Parent 8-Mercaptoguanine
9-Methylguanine acts as an inhibitor of E. coli dihydropteroate synthase (EcDHPS) with a Kd of 58 μM. This is a derivative of the fragment 8-mercaptoguanine, which binds 'weakly' to the enzyme . While the Kd for 8-mercaptoguanine itself is not precisely quantified in the primary source, the study establishes a class-level relationship where 9-MG represents a quantifiable starting point for further optimization. The compound's binding mode has been confirmed by X-ray crystallography (PDB ID: 5U0W) at a resolution of 1.97 Å .
| Evidence Dimension | Binding affinity (Kd) to E. coli dihydropteroate synthase (EcDHPS) |
|---|---|
| Target Compound Data | Kd = 58 μM |
| Comparator Or Baseline | 8-mercaptoguanine (parent fragment) - described as 'weak binding' |
| Quantified Difference | Quantifiable binding for 9-MG; 8-mercaptoguanine binding is qualitatively 'weak' |
| Conditions | Surface Plasmon Resonance (SPR) binding assay against EcDHPS |
Why This Matters
This provides a defined, quantifiable benchmark for weak DHPS inhibition, allowing researchers to use 9-MG as a reference point for developing or testing more potent 8-mercaptoguanine derivatives.
- [1] Dennis, M. L., Lee, M. D., Harjani, J. R., Ahmed, M., DeBono, A. J., Pitcher, N. P., ... & Swarbrick, J. D. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry–A European Journal, 24(8), 1922-1930. View Source
- [2] RCSB Protein Data Bank. 5U0W: E. coli dihydropteroate synthase complexed with 9-methylguanine. View Source
